molecular formula C12H17ClN2O3 B1397581 3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220029-83-3

3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397581
CAS No.: 1220029-83-3
M. Wt: 272.73 g/mol
InChI Key: SMSHXKZUXPGVLM-UHFFFAOYSA-N
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Description

3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14N2O3·HCl. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique structure, which includes a pyrrolidine ring attached to a nitrophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-methylphenol, undergoes nitration to form 3-methyl-4-nitrophenol.

    Etherification: The nitrophenol is then reacted with pyrrolidine in the presence of a base to form 3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

Major Products

    Reduction: The major product of reduction is 3-[(3-Methyl-4-aminophenoxy)methyl]pyrrolidine.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(3-Methyl-4-aminophenoxy)methyl]pyrrolidine hydrochloride

Uniqueness

3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride is unique due to the presence of both a nitro group and a pyrrolidine ring. This combination imparts specific chemical and biological properties that are not found in similar compounds. For example, the nitro group can undergo reduction to form an amino group, providing a versatile functional group for further chemical modifications.

Properties

IUPAC Name

3-[(3-methyl-4-nitrophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-9-6-11(2-3-12(9)14(15)16)17-8-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHXKZUXPGVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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